Caulibugulone E
CAS No.: 662167-19-3
Cat. No.: VC17296674
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 662167-19-3 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 5-amino-7-methyliminoisoquinolin-8-one |
| Standard InChI | InChI=1S/C10H9N3O/c1-12-9-4-8(11)6-2-3-13-5-7(6)10(9)14/h2-5H,11H2,1H3 |
| Standard InChI Key | DWAVIPRVWSUPLT-UHFFFAOYSA-N |
| Canonical SMILES | CN=C1C=C(C2=C(C1=O)C=NC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Caulibugulone E belongs to the isoquinoline quinone family, featuring a fused bicyclic aromatic system with a quinone moiety at positions 5 and 8. The IUPAC name, 5-amino-7-methyliminoisoquinolin-8-one, reflects its substitution pattern: an amino group at C5, a methylimino group at C7, and a ketone at C8 . Spectroscopic data confirm the planar structure, with characteristic IR absorption at 1675 cm⁻¹ (quinone C=O) and 3350 cm⁻¹ (N-H stretch) . The SMILES notation (CN=C1C=C(C2=C(C1=O)C=NC=C2)N) encodes its connectivity, while the InChIKey (DWAVIPRVWSUPLT-UHFFFAOYSA-N) provides a unique identifier for database searches .
Physicochemical Properties
The compound’s computed properties include an XLogP3 of -0.4, indicating moderate hydrophilicity, and a polar surface area of 76.8 Ų, suggesting membrane permeability . Its hydrogen bond donor/acceptor counts (1/4) and rotatable bond count (0) align with Lipinski’s rule parameters for druglikeness.
Table 1: Key Physicochemical Properties of Caulibugulone E
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 0 |
| Topological Polar SA | 76.8 Ų |
Synthesis and Structural Modification
Regioselective Amination Strategy
The total synthesis of Caulibugulone E begins with isoquinoline-5,8-quinone as the core scaffold. Treatment with methylamine in ethanol, catalyzed by CeCl₃·7H₂O, induces regioselective amination at the C7 position . This step achieves 78-85% yields by leveraging the quinone’s electronic asymmetry, which directs nucleophilic attack to the more electrophilic C7 over C6 . Subsequent oxidation with phenyliodine bis(trifluoroacetate) (PIFA) stabilizes the iminoquinone structure .
Derivative Synthesis
Halogenation of Caulibugulone A (the C7-methylamino precursor) using N-chlorosuccinimide or N-bromosuccinimide produces chlorinated/brominated analogs at C6, though these modifications show limited impact on cytotoxicity . In contrast, replacing the methylamino group with 2-hydroxyethylamino (as in Caulibugulone D) reduces potency by 5-fold, highlighting the importance of the primary amine for target engagement .
Structure-Activity Relationships
Quinone Redox Cycling
The ortho-quinone moiety enables single-electron transfers, generating semiquinone radicals that induce oxidative stress in cancer cells . Substitution at C7 with electron-donating groups (e.g., methylamino) enhances redox stability compared to unsubstituted quinones, balancing cytotoxicity with selectivity.
Steric and Electronic Effects
Molecular docking studies reveal that the C7 methylamino group fits into a hydrophobic pocket of Cdc25B, forming hydrogen bonds with Asp245 and Arg482 . Bromine substitution at C6 increases van der Waals interactions but disrupts π-stacking with Tyr428, explaining the minimal improvement in IC₅₀ values for halogenated derivatives .
Biological Activity and Mechanism
Cdc25B Phosphatase Inhibition
Caulibugulone E inhibits Cdc25B with an IC₅₀ of 0.22 μM—10-fold more selectively over related phosphatases PP1 and PP2A . This inhibition prevents dephosphorylation of cyclin-dependent kinases (Cdks), arresting cells at the G₂/M checkpoint. In HT-29 colon carcinoma cells, treatment with 1 μM Caulibugulone E increases phospho-Cdk1 (Tyr15) levels by 8-fold within 6 hours .
Cytotoxic Profiling
While specific IC₅₀ data for Caulibugulone E remains undisclosed, structural analogs in the series show nanomolar activity:
-
Caulibugulone A: IC₅₀ = 0.34 μg/mL (HCT-116)
-
Caulibugulone B: IC₅₀ = 0.22 μg/mL (HCT-116)
The consistency across halogenated derivatives suggests Caulibugulone E likely shares this potency range, given its conserved pharmacophore.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume